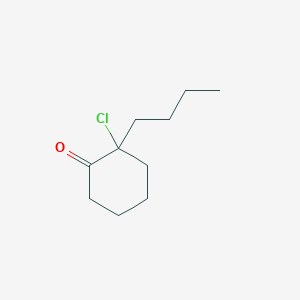

2-Butyl-2-chlorocyclohexanone

CAS No.: 34737-52-5

Cat. No.: VC19102076

Molecular Formula: C10H17ClO

Molecular Weight: 188.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34737-52-5 |

|---|---|

| Molecular Formula | C10H17ClO |

| Molecular Weight | 188.69 g/mol |

| IUPAC Name | 2-butyl-2-chlorocyclohexan-1-one |

| Standard InChI | InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3 |

| Standard InChI Key | RMQCTWSCTDFANX-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1(CCCCC1=O)Cl |

Introduction

Chemical Identity and Structural Features

2-Butyl-2-chlorocyclohexanone (C₁₀H₁₇ClO) belongs to the class of α-chlorinated ketones. The compound’s molecular framework consists of a cyclohexane ring with a ketone group at position 1, a butyl group at position 2, and a chlorine atom also at position 2. This substitution pattern introduces significant steric hindrance and electronic modulation, which dictate its chemical behavior. The tert-butyl variant, 2-tert-butylcyclohexanone, has a reported density of 0.896 g/mL and a boiling point of 62.5°C at 4 mmHg . By analogy, the chloro derivative likely exhibits a higher boiling point due to increased molecular polarity and weight.

Synthesis and Reaction Mechanisms

Halogenation of 2-Butylcyclohexanone

The synthesis of 2-butyl-2-chlorocyclohexanone typically involves the α-chlorination of 2-butylcyclohexanone using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic substitution, where the catalyst polarizes the chlorine molecule, enabling attack at the electron-deficient α-carbon adjacent to the ketone group.

Key Reaction Conditions:

-

Temperature: 25–40°C (room temperature to mild heating).

-

Solvent: Dichloromethane or carbon tetrachloride.

-

Catalyst: FeCl₃ (5–10 mol%).

The steric bulk of the butyl group influences the reaction’s regioselectivity, favoring chlorination at the less hindered α-position. Theoretical studies on analogous systems, such as 4-tert-butyl-2-chlorocyclohexanone, reveal that substituent positioning affects transition state geometries. For instance, axial substituents increase ring torsion angles, destabilizing certain transition states and favoring equatorial attack pathways .

Stereochemical Considerations

Diastereoselectivity in subsequent reactions, such as reductions, is governed by the chloro substituent’s spatial orientation. In a study on 4-tert-butyl-2-chlorocyclohexanone, axial chlorine atoms promoted equatorial alcohol formation upon reduction with N-Selectride due to favorable transition state geometries . This phenomenon, explained via Cieplak’s hyperconjugation model, suggests that σ(C-Cl) → σ*(C-Nu) interactions stabilize axial approaches of reducing agents.

Physical and Chemical Properties

The chloro derivative’s higher density and boiling point stem from increased molecular mass and dipole-dipole interactions.

Spectroscopic Characteristics

-

IR Spectroscopy: A strong absorption band near 1,710 cm⁻¹ corresponds to the carbonyl stretch. The C-Cl bond exhibits a signal at 550–650 cm⁻¹.

-

NMR Spectroscopy:

-

¹H NMR: Protons adjacent to the chlorine atom (C2-H) deshield to δ 4.5–5.0 ppm.

-

¹³C NMR: The carbonyl carbon resonates at δ 205–210 ppm, while the chlorinated carbon appears at δ 60–70 ppm.

-

Chemical Reactivity and Applications

Reduction Pathways

Reduction of 2-butyl-2-chlorocyclohexanone with agents like lithium aluminum hydride (LiAlH₄) yields 2-butyl-2-chlorocyclohexanol. Theoretical calculations on analogous systems demonstrate that equatorial attack dominates when the chlorine atom is axial, reducing ring strain in the transition state .

Example Reaction:

Nucleophilic Substitution

The chlorine atom serves as a leaving group in SN2 reactions. For example, treatment with sodium methoxide (NaOMe) produces 2-butyl-2-methoxycyclohexanone:

Industrial and Pharmaceutical Applications

-

Fragrance Industry: Chlorinated cyclohexanones contribute woody, camphoraceous notes to perfumes .

-

Pharmaceutical Intermediates: The compound’s reactivity enables its use in synthesizing β-blockers and anti-inflammatory agents.

-

Agrochemicals: Derivatives exhibit pesticidal activity, as seen in bromolactone analogs with antifeedant properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume